molecular formula C42H34N4O2S2 B12798179 2,2'-Dithiobis(N-(ethylcarbazolidine)benzamide) CAS No. 90520-55-1

2,2'-Dithiobis(N-(ethylcarbazolidine)benzamide)

Cat. No.: B12798179
CAS No.: 90520-55-1
M. Wt: 690.9 g/mol
InChI Key: JDEJQIKGSLFEHM-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) typically involves the following steps:

    Formation of N-(ethylcarbazolidine)benzamide: This intermediate can be synthesized by reacting ethylcarbazolidine with benzoyl chloride in the presence of a base such as triethylamine.

    Oxidative Coupling: The N-(ethylcarbazolidine)benzamide is then subjected to oxidative coupling using an oxidizing agent like iodine or hydrogen peroxide to form the disulfide bond, resulting in 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide).

Industrial Production Methods

In an industrial setting, the production of 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) would likely involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond in 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield two molecules of N-(ethylcarbazolidine)benzamide.

    Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: N-(ethylcarbazolidine)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) is used as a building block for the synthesis of more complex molecules. Its disulfide bond makes it a useful reagent in the study of redox reactions and disulfide exchange processes.

Biology

In biological research, this compound can be used to study protein folding and stability, as disulfide bonds play a crucial role in the tertiary and quaternary structures of proteins. It can also be used as a cross-linking agent in the study of protein-protein interactions.

Medicine

Potential applications in medicine include the development of novel therapeutic agents that target disulfide bonds in proteins. This could be particularly relevant in the design of drugs that modulate the activity of enzymes or receptors with critical disulfide bonds.

Industry

In the industrial sector, 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) can be used in the formulation of materials with specific redox properties. It may also find applications in the development of sensors and diagnostic tools.

Mechanism of Action

The mechanism by which 2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(N-methylbenzamide): Similar in structure but with a methyl group instead of an ethyl group.

    2,2’-Dithiobis(N-phenylbenzamide): Contains a phenyl group instead of an ethyl group.

    2,2’-Dithiobis(N-ethylbenzamide): Lacks the carbazolidine moiety.

Uniqueness

2,2’-Dithiobis(N-(ethylcarbazolidine)benzamide) is unique due to the presence of the ethylcarbazolidine moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in certain applications compared to its analogs.

Properties

CAS No.

90520-55-1

Molecular Formula

C42H34N4O2S2

Molecular Weight

690.9 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-[[2-[(9-ethylcarbazol-3-yl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C42H34N4O2S2/c1-3-45-35-17-9-5-13-29(35)33-25-27(21-23-37(33)45)43-41(47)31-15-7-11-19-39(31)49-50-40-20-12-8-16-32(40)42(48)44-28-22-24-38-34(26-28)30-14-6-10-18-36(30)46(38)4-2/h5-26H,3-4H2,1-2H3,(H,43,47)(H,44,48)

InChI Key

JDEJQIKGSLFEHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81

Origin of Product

United States

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